molecular formula C10H17N5 B1426491 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-43-6

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B1426491
M. Wt: 207.28 g/mol
InChI Key: RZGYXSKXOHTUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .


Molecular Structure Analysis

The molecular structure of “6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine” can be represented by the IUPAC name 6-(1-piperazinyl)-4-pyrimidinamine . The InChI code for this compound is 1S/C8H13N5/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,11,12) .


Chemical Reactions Analysis

Pyrimidine synthesis involves various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • The compound has been involved in the synthesis and structure-activity relationship studies of novel agonists for GPR119, showing promising effects in improving glucose tolerance in mice and displaying favorable pharmacokinetic profiles in rats (Negoro et al., 2012).
  • It's part of the synthesis of novel hybrid compounds with anticonvulsant activity. Some synthesized compounds showed a broad spectrum of activity across preclinical seizure models, displaying protection in maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures (Kamiński et al., 2015).
  • The compound has been linked with cerebroprotective effects post focal or global cerebral ischemia in rats, showing potential in reducing cortical infarct volume and improving neurological deficits (Smith et al., 1993).

Gastroprotective and Antiulcer Activities

  • Studies have explored its role in the cytoprotective effect against mucosal lesions induced by acidified ethanol in rats. Certain derivatives showed significant gastroprotective effects, suggesting potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Neuroprotective and Cognitive Effects

  • The compound has been involved in studies related to memory and cognitive functions. For instance, its derivatives were studied for their improving effects on learning and memory dysfunction in mice, showing potential in reducing error frequency and prolonging latency in darkness avoidance tests (Zhang Hong-ying, 2012).

Metabolic and Pharmacokinetic Studies

  • Metabolic, excretion, and pharmacokinetic studies of related compounds show that this class of compounds undergoes metabolism predominantly via hydroxylation, with metabolites excreted in urine and feces. These studies provide insights into the drug's elimination pathways and bioavailability, crucial for its therapeutic applications (Sharma et al., 2012).

Angiotensin II Antagonism and Cardiovascular Effects

  • Derivatives of the compound have shown effects as angiotensin II antagonists, offering insights into its potential therapeutic applications in hypertension and cardiovascular diseases (Blankley et al., 1983).

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYXSKXOHTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

A mixture of 1 g (7.7 mmol) 4-amino-6-chloropyrimidine (commercially available) and 1.75 g (15.4 mmol) 1-ethyl piperazine (commercially available) in 10 mL toluene was heated to 110° C. for 16 h. After evaporation of all volatiles the residue was purified by flash column chromatography on silica eluting with a gradient formed from DCM (0.5% NEt3) and methanol. The combined product fractions were evaporated to dryness to yield the title compound. MS (m/e): 208.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.